molecular formula C19H20FNO3 B2720021 (E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one CAS No. 478033-92-0

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one

Cat. No. B2720021
CAS RN: 478033-92-0
M. Wt: 329.371
InChI Key: ZRUFYTKKUFZAQK-ACCUITESSA-N
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Description

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one, also known as FMP, is an organic compound with a wide range of uses in scientific research. It is a member of the class of compounds known as phenylpropene derivatives, which are characterized by their aromatic ring and alkyl chain. FMP has been studied extensively for its potential applications in a variety of fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Organic Solar Cell Applications

One study focused on organometallic compounds designed for dye-sensitized solar cell (DSSC) applications, employing a donor-π-acceptor (D-π-A) architecture. By incorporating methoxy and fluoro groups into the acceptor side, researchers aimed to enhance intramolecular charge transfer, thereby improving the efficiency of solar energy conversion. This research highlights the potential of fluoro and methoxy-modified compounds in developing more efficient DSSCs through improved electronic communication and conversion efficiency under specific conditions (Ainizatul Husna Anizaim et al., 2020).

Photophysical Properties in Solvents

Another investigation explored the absorption and fluorescence characteristics of chalcone derivatives in various solvents, focusing on solvatochromic effects and intramolecular charge transfer (ICT). The study's findings are significant for understanding how solvent polarity affects the photophysical properties of compounds similar to "(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one," potentially guiding their applications in optical and electronic devices (Rekha Kumari et al., 2017).

Fluorinated Compound Synthesis

Research on the synthesis of fluorinated heterocyclic compounds using 2-fluoroacrylic building blocks showcases the versatility of such compounds in creating a range of biologically active molecules. This suggests that fluorinated derivatives of the compound could serve as precursors or intermediates in synthesizing various pharmacologically relevant structures (G. Shi, Qian Wang, M. Schlosser, 1996).

UV Stability and Liquid Crystals

A study on the UV stability of fluorinated liquid crystals provides insights into enhancing the UV resistance of such materials through strategic molecular design. The research underscores the importance of fluorinated compounds in developing materials with improved UV stability, which is critical for various applications, including displays and optical devices (P. L. Praveen, D. Ojha, 2012).

properties

IUPAC Name

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-23-17-9-5-16(6-10-17)21-13-11-19(22)15-3-7-18(8-4-15)24-14-2-12-20/h3-11,13,21H,2,12,14H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUFYTKKUFZAQK-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

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